T-F-Q-A-Y-P-L-R-E-A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-F-Q-A-Y-P-L-R-E-A typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid, protected at the amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the scale of production and the specific requirements of the peptide.
Chemical Reactions Analysis
Types of Reactions
T-F-Q-A-Y-P-L-R-E-A can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds in the peptide can be reduced to free thiol groups.
Substitution: Specific amino acids in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Major Products Formed
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Formation of peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
T-F-Q-A-Y-P-L-R-E-A has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a substrate or inhibitor for enzymes.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of T-F-Q-A-Y-P-L-R-E-A depends on its specific application. As a peptide, it can interact with various molecular targets, including enzymes, receptors, and other proteins. The interactions can lead to inhibition or activation of enzymatic activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
T-F-Q-A-Y-P-L-R-E-A can be compared with other peptides such as:
A-L-A-M-E-T-H-I-O-N-I-N-E: Another peptide used in biochemical research.
G-L-Y-C-Y-L-G-L-Y-C-I-N-E: A simple dipeptide used as a model compound in peptide studies.
The uniqueness of this compound lies in its specific amino acid sequence, which imparts distinct biochemical properties and makes it suitable for particular research applications.
Biological Activity
Biological Activity of Peptides: General Insights
Peptides like T-F-Q-A-Y-P-L-R-E-A are often studied for their potential roles in biological systems, including therapeutic applications. Their activity depends on several factors:
-
Sequence and Structure :
- The sequence of amino acids determines the peptide's ability to interact with specific biological targets, such as enzymes, receptors, or nucleic acids.
- Structural motifs (e.g., alpha-helices or beta-sheets) influence binding affinity and specificity.
-
Mechanisms of Action :
- Peptides can act as signaling molecules (e.g., hormones or cytokines), enzyme inhibitors, or antimicrobial agents.
- They may also modulate immune responses or serve as carriers for drug delivery.
-
Evaluation Methods :
- Biological activity is typically assessed using in vitro assays (e.g., cell-based assays) and in vivo models.
- Common assays include radioligand binding, enzymatic inhibition, apoptosis induction, and cell proliferation studies.
Potential Mechanisms
- Receptor Binding : The presence of charged (R, E) and hydrophobic (F, Y) residues suggests potential interactions with cell surface receptors or enzymes.
- Antimicrobial Activity : Short peptides with amphipathic properties often exhibit antimicrobial effects by disrupting microbial membranes.
- Immunomodulation : The sequence could mimic natural cytokines or chemokines, influencing immune pathways.
Experimental Approaches
To evaluate the biological activity of this peptide, the following experiments could be conducted:
-
Cell-Based Assays :
- Test for cytotoxicity using MTT or LDH assays.
- Assess cell signaling pathways via Western blotting for phosphorylated proteins.
-
Enzyme Inhibition Studies :
- Investigate whether the peptide inhibits specific enzymes like proteases or kinases.
-
Binding Studies :
- Use fluorescence polarization or surface plasmon resonance to measure binding affinities to potential targets.
Data Tables: Hypothetical Framework
Assay Type | Purpose | Expected Outcome |
---|---|---|
Radioligand Binding | Measure receptor affinity | High affinity indicates specific interaction |
Enzyme Inhibition | Test inhibition of key enzymes | IC50 values suggest potency |
Cell Viability | Determine cytotoxicity | Low toxicity indicates therapeutic potential |
Antimicrobial Testing | Evaluate against bacterial strains | Zone of inhibition confirms activity |
Case Studies: Analogous Peptides
- Antimicrobial Peptides (AMPs) :
- Cytokine-Mimicking Peptides :
- Receptor-Targeting Peptides :
Properties
Molecular Formula |
C55H82N14O16 |
---|---|
Molecular Weight |
1195.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C55H82N14O16/c1-28(2)25-38(49(79)63-35(13-9-23-60-55(58)59)48(78)64-37(20-22-43(73)74)47(77)62-30(4)54(84)85)66-51(81)41-14-10-24-69(41)53(83)40(27-33-15-17-34(71)18-16-33)68-45(75)29(3)61-46(76)36(19-21-42(56)72)65-50(80)39(26-32-11-7-6-8-12-32)67-52(82)44(57)31(5)70/h6-8,11-12,15-18,28-31,35-41,44,70-71H,9-10,13-14,19-27,57H2,1-5H3,(H2,56,72)(H,61,76)(H,62,77)(H,63,79)(H,64,78)(H,65,80)(H,66,81)(H,67,82)(H,68,75)(H,73,74)(H,84,85)(H4,58,59,60)/t29-,30-,31+,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1 |
InChI Key |
GNKMMPBLQYIPCI-OCUAXGEISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.